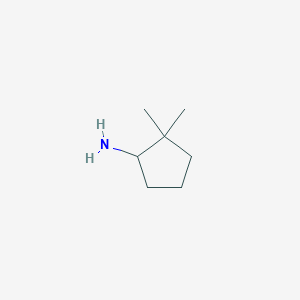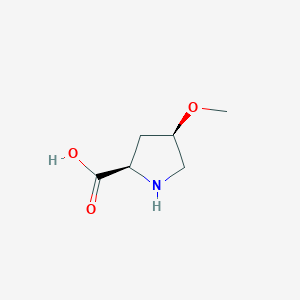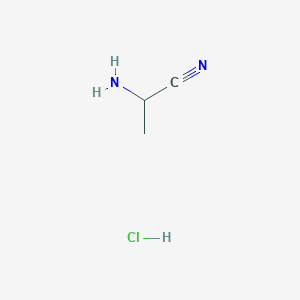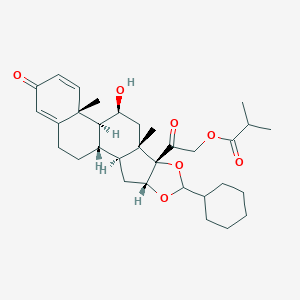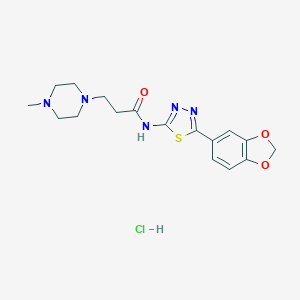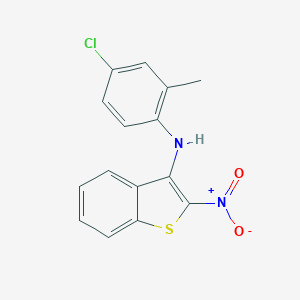
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is not yet fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that the anti-inflammatory and analgesic properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemische Und Physiologische Effekte
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been shown to exhibit significant biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their apoptosis. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility, which may affect its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research on Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-. These include:
1. The development of more efficient synthesis methods to improve the yield and purity of the compound.
2. The identification of the exact mechanism of action of this compound and its molecular targets.
3. The evaluation of the efficacy and safety of this compound in preclinical and clinical studies.
4. The development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. The exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anticancer, anti-inflammatory, and analgesic properties make it a potential candidate for the development of novel therapeutic agents. However, further research is required to fully understand its mechanism of action, efficacy, and safety.
Synthesemethoden
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is carried out by the reaction of 2-aminothiophene with 4-chloro-2-methylaniline in the presence of a catalyst such as palladium acetate. The reaction is then followed by the nitration of the resulting product with nitric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
149338-14-7 |
|---|---|
Produktname |
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- |
Molekularformel |
C15H11ClN2O2S |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-8-10(16)6-7-12(9)17-14-11-4-2-3-5-13(11)21-15(14)18(19)20/h2-8,17H,1H3 |
InChI-Schlüssel |
HFIVBNYTOSCVMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Andere CAS-Nummern |
149338-14-7 |
Synonyme |
N-(4-chloro-2-methyl-phenyl)-2-nitro-benzothiophen-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



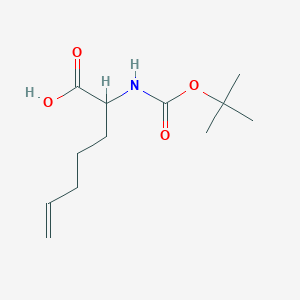
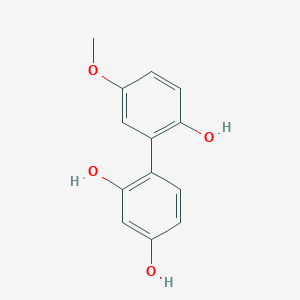
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)
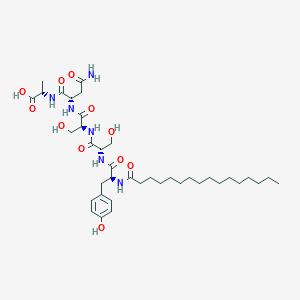
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
